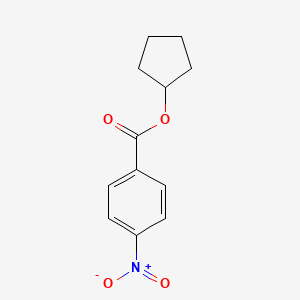

Cyclopentyl 4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKVBNFXUGNXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976574 | |

| Record name | Cyclopentyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61081-80-9 | |

| Record name | NSC87154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclopentyl 4-Nitrobenzoate (CAS 61081-80-9): A Comprehensive Technical Guide for Drug Development Professionals

This technical guide provides an in-depth examination of Cyclopentyl 4-nitrobenzoate, a chemical intermediate of growing importance in synthetic and medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of foundational data, mechanistic insights, and field-proven experimental protocols to facilitate its effective application in research and development.

Core Physicochemical & Structural Properties

This compound is an aromatic ester characterized by a cyclopentyl ring linked to a 4-nitrobenzoyl group. This structure confers specific solubility, reactivity, and electronic properties that are critical for its role as a synthetic building block. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the lability of the ester bond.

A summary of its core properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 61081-80-9 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |

| Molecular Weight | 235.24 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 375.1°C at 760 mmHg (Predicted) | [1] |

| Density | 1.26 g/cm³ (Predicted) | [1] |

| Flash Point | 168.6°C (Predicted) | [1] |

| InChI Key | WPKVBNFXUGNXGX-UHFFFAOYSA-N |

Synthesis: The Steglich Esterification Route

The synthesis of this compound is most reliably achieved via the Steglich esterification. This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups, and its high efficiency, even with sterically hindered alcohols.[3][4]

Mechanistic Rationale & Workflow

The reaction proceeds through the activation of the carboxylic acid (4-nitrobenzoic acid) with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[4] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial as it intercepts this intermediate to form an even more reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol (cyclopentanol) to furnish the desired product and releases the catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[3][4]

Caption: Workflow of the DMAP-catalyzed Steglich esterification.

Expert Insights: Causality Behind Experimental Choices

-

Why DCC? DCC is an efficient dehydrating agent that activates the carboxylic acid. The formation of the highly stable and insoluble DCU byproduct drives the reaction equilibrium forward.[3]

-

The Critical Role of DMAP: Standard DCC-mediated esterifications can be slow and prone to a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[4] DMAP, being a superior nucleophile to the alcohol, rapidly converts the O-acylisourea to the active ester intermediate, effectively outcompeting the side reaction and dramatically accelerating the desired ester formation.[4][5]

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive intermediates and to ensure good solubility of the reactants.

Self-Validating Experimental Protocol

This protocol incorporates in-process controls to ensure reaction completion and product purity.

Materials:

-

4-Nitrobenzoic acid (1.0 eq)

-

Cyclopentanol (1.1 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq), cyclopentanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 20 minutes to control any exotherm.

-

Reaction & Monitoring (Validation Step 1): Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). The consumption of the limiting reagent (4-nitrobenzoic acid) will validate that the reaction has proceeded to completion.

-

Workup - Byproduct Removal: A white precipitate (DCU) will form. Filter the reaction mixture through a pad of Celite®, washing the filter cake with a small amount of DCM.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification & Characterization (Validation Step 2): Purify the resulting crude solid by flash column chromatography on silica gel. The purity of the collected fractions should be confirmed by TLC. Combine pure fractions and remove the solvent in vacuo. The final product's identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reactivity & Applications in Drug Discovery

The utility of this compound in drug development stems from the distinct reactivity of its nitro and ester functionalities.

Nitro Group Reduction: Gateway to Bioactive Amines

The most significant transformation is the reduction of the aromatic nitro group to a primary amine (aniline). This reaction unlocks a critical pharmacophore, as the 4-aminobenzoate scaffold is present in numerous therapeutic agents.

Caption: Key synthetic routes for the reduction of the nitro group.

Expert Insights on Reagent Selection:

-

Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding high-purity aniline with water as the only byproduct. It is the preferred method for substrates that lack other reducible groups (e.g., alkynes, certain protecting groups).

-

Metal-in-Acid (Fe/HCl, SnCl₂/HCl): These are robust, classic methods suitable for a wide range of substrates and are often more cost-effective for large-scale synthesis.[6] The workup requires neutralization and removal of metal salts, which can sometimes complicate purification.

Role in Drug Design & Development

-

Scaffold for Further Synthesis: The resulting Cyclopentyl 4-aminobenzoate is a versatile intermediate. The amine can be acylated, alkylated, or converted into a diazonium salt for a host of subsequent "click chemistry" or coupling reactions, enabling the construction of complex molecular libraries for screening.[7]

-

Modulation of Physicochemical Properties: The cyclopentyl ester moiety increases the lipophilicity of the molecule compared to a simple methyl or ethyl ester. This can be strategically employed by medicinal chemists to enhance a drug candidate's membrane permeability and modulate its pharmacokinetic profile (ADME).

-

Bioisostere and Prodrug Potential: The 4-nitrobenzoate moiety itself has been investigated in various contexts. For example, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis, highlighting the potential for this class of compounds to exhibit direct biological activity.[8] Furthermore, esters are frequently used as prodrugs to improve the bioavailability of a parent carboxylic acid.

Safety & Handling

As with any laboratory chemical, this compound should be handled with appropriate precautions in a controlled environment.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

This guide is for informational purposes only. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

Wikipedia. Steglich esterification. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

-

Bräuer, A. U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. [Link]

-

Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. [Link]

Sources

- 1. 61081-80-9 this compound this compound - CAS Database [chemnet.com]

- 2. echemi.com [echemi.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. rjptonline.org [rjptonline.org]

- 8. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Cyclopentyl 4-Nitrobenzoate: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth analysis of cyclopentyl 4-nitrobenzoate, a nitroaromatic ester of interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its molecular design and utility.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a cyclopentyl ester of 4-nitrobenzoic acid. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.

IUPAC Name: this compound

Chemical Structure:

Caption: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 61081-80-9 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| SMILES | O=C(OC1CCCC1)C2=CC=C(=O)C=C2 |

| InChI Key | WPKVBNFXUGNXGX-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through standard esterification methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and reliable methods are presented below.

Fischer Esterification

This acid-catalyzed esterification is a classical and cost-effective method suitable for large-scale synthesis.

Spectroscopic data of Cyclopentyl 4-nitrobenzoate (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopentyl 4-nitrobenzoate, a key intermediate in various chemical syntheses. Designed for researchers and professionals in the fields of chemistry and drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The protocols and analyses herein are presented to ensure technical accuracy and reproducibility, forming a self-validating framework for the structural elucidation of this compound.

Molecular Structure and Overview

This compound is an ester composed of a cyclopentanol moiety and a 4-nitrobenzoyl group. The structural characterization of this molecule is fundamental to confirming its identity and purity. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups present.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Data Summary & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | Doublet | 2H | H-Ar (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group and the ester carbonyl deshields these aromatic protons significantly, shifting them far downfield. They appear as a doublet due to coupling with the meta protons. |

| ~8.15 | Doublet | 2H | H-Ar (meta to NO₂) | These protons are also deshielded by the nitro group, but to a lesser extent than the ortho protons. They appear as a doublet due to coupling with the ortho protons. |

| ~5.40 | Multiplet | 1H | O-CH (cyclopentyl) | This methine proton is directly attached to the electron-withdrawing ester oxygen, causing a significant downfield shift compared to a standard alkane C-H. It appears as a multiplet due to coupling with the adjacent CH₂ groups on the cyclopentyl ring. |

| ~1.95 | Multiplet | 2H | CH₂ (cyclopentyl) | These are the protons on the carbons adjacent (alpha) to the O-CH group. |

| ~1.80 | Multiplet | 2H | CH₂ (cyclopentyl) | Protons on the carbons adjacent (alpha) to the O-CH group. |

| ~1.65 | Multiplet | 4H | CH₂ (cyclopentyl) | These represent the remaining four protons on the beta carbons of the cyclopentyl ring, which are in a more shielded, alkane-like environment. |

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or corresponding frequency) spectrometer. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard.

Data Summary & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield position. |

| ~150.8 | C-NO₂ (Aromatic) | The aromatic carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded. |

| ~135.5 | C-C=O (Aromatic) | The quaternary aromatic carbon attached to the ester group. |

| ~130.7 | CH (Aromatic) | Aromatic carbons ortho to the nitro group. |

| ~123.6 | CH (Aromatic) | Aromatic carbons meta to the nitro group. |

| ~78.5 | O-CH (Cyclopentyl) | The methine carbon of the cyclopentyl ring is deshielded due to its direct attachment to the electronegative oxygen atom. |

| ~32.8 | CH₂ (Cyclopentyl) | Carbons alpha to the O-CH group. |

| ~23.9 | CH₂ (Cyclopentyl) | Carbons beta to the O-CH group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), casting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale |

| ~3100 | Medium | C-H Stretch | Aromatic C-H | Stretching vibrations of C-H bonds on the benzene ring typically appear above 3000 cm⁻¹. |

| ~2960, ~2870 | Medium-Strong | C-H Stretch | Aliphatic C-H (Cyclopentyl) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the cyclopentyl CH₂ groups. |

| ~1720 | Very Strong | C=O Stretch | Ester Carbonyl | This is a highly characteristic and intense absorption for the carbonyl group in an ester. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester. |

| ~1600 | Medium | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1525 | Very Strong | N=O Asymmetric Stretch | Nitro Group (NO₂) | The asymmetric stretch of the nitro group is one of the most intense and recognizable peaks in the spectrum. |

| ~1345 | Very Strong | N=O Symmetric Stretch | Nitro Group (NO₂) | The symmetric stretch of the nitro group is also very strong and, together with the asymmetric stretch, provides definitive evidence for this functional group. |

| ~1275 | Strong | C-O Stretch | Ester Linkage (Aryl-C-O) | This strong absorption corresponds to the stretching of the C-O bond between the carbonyl carbon and the ester oxygen. |

| ~1100 | Strong | C-O Stretch | Ester Linkage (O-Alkyl) | This corresponds to the stretching of the C-O bond between the ester oxygen and the cyclopentyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The detector records the relative abundance of each ion, generating a mass spectrum.

Data Summary & Interpretation:

The molecular weight of this compound (C₁₂H₁₃NO₄) is 235.24 g/mol .

| m/z Value | Relative Intensity | Proposed Fragment Ion | Rationale for Fragmentation |

| 235 | Moderate | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 167 | Low | [M - C₅H₈]⁺ | Loss of the neutral cyclopentene molecule via a rearrangement process. |

| 150 | High | [O₂N-C₆H₄-CO]⁺ | This is often the base peak. It results from the cleavage of the ester C-O bond, losing the cyclopentoxy radical. The resulting acylium ion is resonance-stabilized. |

| 120 | Moderate | [C₆H₄-CO]⁺ | Loss of the NO₂ group from the m/z 150 fragment. |

| 104 | Moderate | [C₆H₄O]⁺ | Further fragmentation of the acylium ion. |

| 69 | High | [C₅H₉]⁺ | Formation of the cyclopentyl cation from the cleavage of the ester bond. |

Key Fragmentation Pathway:

The most dominant fragmentation pathway in the EI mass spectrum is the alpha-cleavage of the ester linkage, leading to the formation of the highly stable 4-nitrobenzoyl acylium ion.

Caption: Primary fragmentation of this compound in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key ester and nitro functional groups, and the mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive analysis serves as a reliable reference for the identification and quality control of this compound in research and development settings.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link][6]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][7]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of Cyclopentyl 4-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of cyclopentyl 4-nitrobenzoate in organic solvents. In the absence of extensive empirical data for this specific ester, this document synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to offer a robust predictive framework and a practical guide for laboratory determination. This guide is intended to support researchers and professionals in drug development, chemical synthesis, and formulation science in making informed decisions regarding solvent selection, crystallization, and purification processes involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound, an ester derived from 4-nitrobenzoic acid and cyclopentanol, is a compound of interest in organic synthesis and medicinal chemistry. Like other nitrobenzoate esters, it can serve as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nitro group is a versatile functional group that can be readily transformed into other functionalities, making it a key building block in multi-step syntheses.[1]

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical processes. For researchers and drug development professionals, a thorough understanding of the solubility of this compound in different organic solvents is paramount for:

-

Reaction Engineering: Selecting an appropriate solvent system to ensure that reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing efficient crystallization processes for purification, where solubility differences in various solvents at different temperatures are exploited to isolate the desired compound in high purity.

-

Formulation Development: In the context of drug development, understanding solubility is fundamental for designing effective delivery systems and ensuring bioavailability.

-

Analytical Method Development: Choosing suitable solvents for analytical techniques such as chromatography and spectroscopy.

This guide provides a detailed exploration of the factors influencing the solubility of this compound and offers practical methodologies for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. While experimental data is limited, the following properties can be reported or estimated.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | [2], [3] |

| Molecular Weight | 235.24 g/mol | [2], [3] |

| Appearance | Solid (predicted) | [3] |

| Density | 1.26 g/cm³ | [2] |

| Boiling Point | 375.1°C at 760 mmHg | [2] |

| Flash Point | 168.6°C | [2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline solid.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring and Nitro Group: The 4-nitrophenyl group is polar and capable of dipole-dipole interactions and potentially weak hydrogen bonding with suitable solvents.

-

The Ester Group: The ester functionality is polar and can act as a hydrogen bond acceptor.

-

The Cyclopentyl Group: This cycloalkane moiety is nonpolar and will contribute to solubility in less polar solvents through van der Waals forces.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of direct experimental data, we can infer the likely solubility of this compound by examining the solubility of analogous compounds, such as other 4-nitrobenzoate esters and the parent acid, 4-nitrobenzoic acid.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): It is anticipated that this compound will exhibit good solubility in these solvents. The polarity of the solvent can effectively solvate the polar nitro and ester groups. For instance, ethyl 4-nitrobenzoate is known to be soluble in acetone.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected in these solvents. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ester and nitro groups. 4-Nitrobenzoic acid, a precursor, is soluble in methanol and ethanol.[4][5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar cyclopentyl ring suggests some solubility in nonpolar solvents. However, the highly polar 4-nitrophenyl and ester moieties will likely limit its solubility in very nonpolar solvents like hexane. Toluene, with its aromatic character, may be a better nonpolar solvent choice than aliphatic hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. It is predicted that this compound will be soluble in chlorinated solvents. Ethyl 4-nitrobenzoate is soluble in chloroform.[1]

-

Water: Due to the significant hydrophobic character of the cyclopentyl and phenyl groups, the solubility of this compound in water is expected to be very low.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination of the solubility of this compound is a necessary step for any research or development activity. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

The Isothermal Shake-Flask Method

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot can be evaporated, and the mass of the remaining solid solute can be determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

-

Data Analysis: Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling of Solubility

Once experimental solubility data has been obtained, thermodynamic models can be employed to correlate the data and predict solubility at other conditions. These models are invaluable for process design and optimization.

A fundamental relationship in solubility is the ideal solubility equation, which is derived from the principles of solid-liquid equilibrium:

ln x = - (ΔHfus / R) * (1/T - 1/Tm)

where:

-

x is the mole fraction solubility of the solute

-

ΔHfus is the molar enthalpy of fusion of the solute

-

R is the ideal gas constant

-

T is the absolute temperature

-

Tm is the melting point of the solute in Kelvin

This equation provides a theoretical maximum solubility and assumes an ideal solution. In reality, deviations from ideality are common, and the activity coefficient of the solute in the solution must be considered.

More sophisticated models, such as the Apelblat equation and the λh (Buchowski) model, are often used to correlate experimental solubility data with temperature. These semi-empirical models provide a more accurate representation of real-world systems.

Sources

Cyclopentyl 4-nitrobenzoate: A Comparative Analysis of Theoretical Predictions and Experimental Realities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Cyclopentyl 4-nitrobenzoate, presenting a detailed comparison between its theoretical properties, predicted via computational modeling, and its experimental properties, determined through established laboratory techniques. We offer a robust, field-tested protocol for the synthesis and purification of this compound via esterification of 4-nitrobenzoyl chloride and cyclopentanol. The core of this guide is a critical analysis of spectroscopic and physical data, contrasting predicted values from Density Functional Theory (DFT) with expected experimental outcomes from NMR, IR, and Mass Spectrometry. By explaining the causality behind methodological choices and potential deviations between theory and practice, this document serves as a vital resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiming to bridge the gap between computational prediction and empirical validation.

Introduction

This compound is an aromatic ester that, while not extensively studied, serves as an exemplary model for understanding the interplay between electronic effects and molecular structure. As a derivative of 4-nitrobenzoic acid, it incorporates a potent electron-withdrawing nitro group (-NO₂) and a sterically defined cyclopentyl ester moiety. This combination makes it a valuable substrate for studying reaction kinetics, a reference compound for spectroscopic analysis, and a potential building block in the synthesis of more complex molecules.

For drug development professionals and researchers, the ability to accurately predict a molecule's properties before synthesis is a cornerstone of modern chemical research. Computational methods, such as Density Functional Theory (DFT), offer powerful tools for predicting spectroscopic signatures, geometries, and electronic properties.[1] However, these in silico models are not infallible. Experimental validation remains the ultimate arbiter of a molecule's true characteristics. This guide delves into this critical interface, using this compound as a case study to illustrate how theoretical calculations and experimental data can be synergistically employed to achieve a holistic chemical understanding.

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with cyclopentanol. The high electrophilicity of the acyl chloride's carbonyl carbon, enhanced by the electron-withdrawing nitro group, makes it highly susceptible to attack by the nucleophilic oxygen of cyclopentanol.[2] A mild base, such as pyridine or triethylamine, is typically employed to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Synthesis Reaction

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).[3]

-

Expert Insight: Anhydrous conditions are critical as 4-nitrobenzoyl chloride readily hydrolyzes with moisture to form 4-nitrobenzoic acid, an impurity that is difficult to remove.[4]

-

-

Reaction Setup: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of cyclopentanol (0.86 g, 10 mmol) and pyridine (0.87 mL, 11 mmol) in 10 mL of anhydrous DCM.

-

Expert Insight: Pyridine is used in a slight excess to act as a nucleophilic catalyst and to scavenge the HCl produced, preventing potential side reactions.

-

-

Addition: Add the cyclopentanol/pyridine solution dropwise to the stirred 4-nitrobenzoyl chloride solution over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 20 mL of 1M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution (to remove any unreacted starting acid), and 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Synthesis and Purification Workflow

Caption: Iterative workflow for structural validation.

Conclusion

This compound serves as an excellent paradigm for the modern chemical workflow, where computational theory and empirical experiment are indispensable partners. While theoretical calculations provide powerful predictive insights into molecular properties, they are based on idealized models. Experimental data provides the ground truth, reflecting the complexities of the molecule's behavior in a real-world environment. The discrepancies between these two domains are not failures but rather opportunities for deeper understanding—highlighting the influence of solvent, solid-state effects, and the inherent limitations of computational models. For the modern scientist, mastering the synergy between predicting and measuring is the key to efficient and insightful chemical research.

References

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH.

- Cyclopentyl 4-nitrobenzo

- Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics.

- Why do IR spectra of calculation and experiment differ?. Physics Stack Exchange.

- Infrared Spectroscopy: Theory.

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]

- Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin.

-

4-Nitrobenzoyl Chloride. Solubility of Things. [Link]

Sources

An In-depth Technical Guide to Cyclopentyl 4-nitrobenzoate: Discovery, Synthesis, and Applications

Introduction: A Molecule at the Crossroads of Physical Organic Chemistry and Modern Synthesis

Cyclopentyl 4-nitrobenzoate is a carboxylate ester that, while not a household name in the broader chemical sciences, holds a significant place in the historical development of physical organic chemistry. Its structure, combining a cyclopentyl ring with a 4-nitrobenzoate group, makes it an ideal substrate for studying reaction mechanisms, particularly solvolysis and neighboring group participation. The electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic and the 4-nitrobenzoate a good leaving group, facilitating kinetic studies. This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: A Tool for Mechanistic Elucidation

The precise first synthesis of this compound is not explicitly documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the burgeoning field of physical organic chemistry in the mid-20th century. During this period, chemists were intensely focused on understanding the intricate details of organic reaction mechanisms. The study of solvolysis reactions—the reaction of a substrate with the solvent—was a cornerstone of this research, providing deep insights into carbocation chemistry and reaction kinetics.

A pivotal early reference that points to the use of related compounds comes from the work of Eugene E. van Tamelen in 1952, published in the Journal of the American Chemical Society. In his paper titled "A New Reaction: The Rearrangement of the Hydrochloride of cis-2-Aminocyclopentyl p-Nitrobenzoate," van Tamelen investigated the reactivity of a derivative of this compound.[1] This work, focused on a novel molecular rearrangement, underscores the utility of the cyclopentyl p-nitrobenzoate framework in probing reaction pathways. The choice of the 4-nitrobenzoate group was deliberate; its strong electron-withdrawing properties and its utility as a crystalline handle for purification and characterization made it a favored derivative for these mechanistic studies.

The cyclopentyl system itself was of great interest due to its unique conformational properties and the potential for neighboring group participation from substituents on the ring.[2] Consequently, it is highly probable that this compound was synthesized and used in various laboratories throughout the 1950s and 1960s as a model substrate for solvolysis studies, even if its initial preparation was considered a routine esterification not warranting a dedicated publication.

Synthesis of this compound: Principles and Protocols

The synthesis of this compound is a straightforward application of classical esterification reactions. The two most common and reliable methods are the Fischer-Speier esterification and the reaction of an alcohol with an acyl chloride.

Method 1: Fischer-Speier Esterification

This acid-catalyzed esterification is an equilibrium process where a carboxylic acid reacts with an alcohol.

Reaction: 4-Nitrobenzoic Acid + Cyclopentanol ⇌ this compound + Water

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄, TsOH): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol or Removal of Water: To drive the equilibrium towards the product side, either a large excess of the alcohol (cyclopentanol) is used, or the water formed during the reaction is removed, typically through azeotropic distillation with a suitable solvent like toluene.

Step-by-Step Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzoic acid (1 equivalent), cyclopentanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Add a suitable solvent for azeotropic removal of water, such as toluene.

-

Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Method 2: Acyl Chloride Method

This method involves the reaction of cyclopentanol with 4-nitrobenzoyl chloride and is generally faster and not reversible.

Reaction: 4-Nitrobenzoyl Chloride + Cyclopentanol → this compound + HCl

Causality of Experimental Choices:

-

Base (e.g., Pyridine, Triethylamine): A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl prevents it from protonating the alcohol and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

Aprotic Solvent (e.g., Dichloromethane, THF): An aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

Step-by-Step Experimental Protocol:

-

Dissolve cyclopentanol (1 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding water or a dilute acid solution.

-

Separate the organic layer and wash it sequentially with dilute acid (if triethylamine was used), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Diagram of Synthesis Pathways

Caption: General synthetic routes to this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value |

| CAS Number | 61081-80-9[3] |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol [3] |

| Appearance | Solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 2H), 8.15 (d, 2H), 5.4 (m, 1H), 2.0-1.6 (m, 8H) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 164.5, 150.5, 136.0, 130.8, 123.5, 79.0, 33.0, 24.0 (Predicted) |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1525 & 1345 (NO₂ stretch) (Predicted) |

Applications in Research and Development

The applications of this compound have evolved from its initial role in fundamental mechanistic studies to its use as a versatile intermediate in modern organic synthesis and drug discovery.

Substrate for Mechanistic Studies

As discussed, the primary historical application of this compound and its analogues was in the field of physical organic chemistry. The well-defined structure and the presence of the 4-nitrobenzoate as a good leaving group allowed for precise kinetic measurements of solvolysis reactions. These studies were instrumental in developing our understanding of:

-

Carbocation Intermediates: The rates of solvolysis provided insights into the stability and reactivity of the cyclopentyl carbocation.

-

Neighboring Group Participation: By introducing substituents on the cyclopentyl ring, researchers could study how neighboring groups influence reaction rates and stereochemistry.

-

Solvent Effects: The kinetics of solvolysis in different solvents helped to quantify the role of the solvent in stabilizing transition states and intermediates.

Intermediate in Organic Synthesis

More recently, this compound has been employed as a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopentyl ester can serve as a protecting group for the carboxylic acid, which can be later hydrolyzed under basic conditions.

A notable example of its application is in the synthesis of lysophosphatidic acid (LPA) receptor antagonists. In a patent for the development of such compounds, a derivative of this compound is used as an intermediate. The ester is formed via a Mitsunobu reaction between a substituted cyclopentanol and 4-nitrobenzoic acid. This highlights its role in building complex molecular architectures for drug discovery.

Workflow for Application as a Synthetic Intermediate

Caption: Use of this compound as an intermediate.

Potential in Bioorganic Chemistry

While not extensively documented, the 4-nitrobenzoate moiety can be a useful chromophore for UV-Vis spectroscopic analysis. This property could be exploited in the development of enzyme assays where the release of 4-nitrobenzoate upon ester hydrolysis can be monitored spectrophotometrically.

Conclusion and Future Outlook

This compound represents a fascinating case study in the evolution of a chemical entity's utility. Born out of the necessity for well-behaved substrates in the golden age of physical organic chemistry, it played a quiet yet important role in building our fundamental understanding of reaction mechanisms. Today, while its direct use in mechanistic studies has been largely supplanted by more sophisticated techniques, it has found a new lease on life as a practical intermediate in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic use of such seemingly simple building blocks will remain a cornerstone of drug discovery and development.

References

-

van Tamelen, E. E. (1952). A New Reaction: The Rearrangement of the Hydrochloride of cis-2-Aminocyclopentyl p-Nitrobenzoate. Journal of the American Chemical Society, 74(8), 2074–2076. [Link]

-

Fiveable. (n.d.). Cyclopentyl Definition. In Organic Chemistry Key Term. Retrieved from [Link]

-

Wikipedia. (2023). Physical organic chemistry. In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of Cyclopentyl 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of Cyclopentyl 4-Nitrobenzoate. Synthesizing fundamental principles of organic chemistry with established pharmaceutical stability testing guidelines, this document offers a predictive and practical framework for researchers in drug development. Key areas of focus include hydrolytic, photolytic, and oxidative degradation mechanisms. Furthermore, this guide outlines detailed, self-validating experimental protocols for conducting forced degradation studies and for the subsequent development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method to ensure accurate quantification and impurity profiling.

Introduction: Understanding the Molecular Landscape of this compound

This compound is an ester comprised of a cyclopentyl alcohol moiety and a 4-nitrobenzoic acid moiety. Its chemical structure, characterized by the electron-withdrawing nitro group on the aromatic ring, significantly influences its reactivity and stability. The ester linkage is a primary site of potential degradation, susceptible to cleavage under various environmental and chemical stressors. A thorough understanding of these degradation pathways is paramount in the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of any potential drug product.

This guide will delve into the theoretical underpinnings of its degradation and provide actionable, field-proven methodologies for its empirical study.

Predicted Degradation Pathways of this compound

The chemical structure of this compound suggests several potential degradation pathways, primarily centered around the ester functionality and the nitroaromatic ring.

Hydrolytic Degradation

Hydrolysis is a principal degradation pathway for ester-containing compounds.[1] This reaction involves the cleavage of the ester bond by water, a process that can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The primary degradation products are 4-nitrobenzoic acid and cyclopentanol.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt (4-nitrobenzoate) and cyclopentanol.[2]

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted benzoate esters.[3]

Photodegradation

Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4] The absorption of photons can excite the molecule to a higher energy state, leading to various chemical reactions.

-

Intramolecular Rearrangement: While less common for para-substituted nitrobenzyl esters compared to their ortho-isomers, photo-induced intramolecular rearrangements are a possibility.[5]

-

Photo-induced Hydrolysis: The excited state of the molecule may be more susceptible to hydrolysis, leading to the same degradation products as hydrolytic degradation but at an accelerated rate in the presence of light.

-

Radical Reactions: Photolysis can lead to the formation of radical species, initiating a cascade of complex degradation reactions. Photodissociation of p-nitrobenzyl esters can proceed via intramolecular electron transfer, leading to bond cleavage.[6]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. While the ester and the aromatic ring are relatively stable to oxidation, the cyclopentyl moiety could be a potential site for oxidative attack, although this is generally a less probable pathway compared to hydrolysis and photolysis.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to harsh conditions to accelerate its degradation.[7] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[8] According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent compound.[9]

Causality Behind Experimental Choices

The selection of stress conditions is not arbitrary; it is a scientifically driven process based on the chemical structure of the molecule. For this compound, the presence of an ester linkage and a nitroaromatic ring dictates the necessity of hydrolytic, photolytic, and oxidative stress conditions. The concentrations of stressors and the duration of exposure are chosen to induce measurable degradation without being overly aggressive, which could lead to unrealistic degradation pathways.

Experimental Workflow for Forced Degradation

The following diagram illustrates a comprehensive workflow for conducting a forced degradation study on this compound.

Caption: Workflow for the forced degradation study of this compound.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the observed rate of degradation.

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. Information on the solubility of the closely related methyl 4-nitrobenzoate suggests good solubility in methanol.[10]

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.[11]

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature (approximately 25°C) for 8 hours. Due to the activating effect of the nitro group, basic hydrolysis is expected to be faster than acidic hydrolysis.[2]

-

At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Maintain the solution at room temperature for 24 hours.[11]

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

-

At the end of the study, dissolve the solid in the initial solvent and dilute to a suitable concentration for HPLC analysis.

-

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

-

A control sample should be protected from light.

-

At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[12] High-performance liquid chromatography (HPLC) is the most common technique for developing SIMs.[8][13]

Method Development Strategy

The development of a robust stability-indicating HPLC method involves a systematic approach to optimize the separation of the parent compound from all potential degradation products.

Caption: Strategy for the development and validation of a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

The following conditions can be used as a starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention for moderately non-polar compounds like this compound. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure good peak shape for acidic degradants. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient | 20% B to 80% B over 20 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides good efficiency and reproducibility. |

| Detection Wavelength | 274 nm (or as determined by UV scan) | The nitroaromatic chromophore is expected to have a strong UV absorbance in this region. |

| Injection Volume | 10 µL | A typical injection volume. |

Self-Validating System: Peak Purity Analysis

A key component of a trustworthy stability-indicating method is the assessment of peak purity. This is typically achieved using a photodiode array (PDA) detector. By comparing the UV spectra across a single chromatographic peak, it is possible to determine if the peak represents a single component or co-eluting impurities. All major peaks, especially that of the parent compound, should be assessed for purity in the stressed samples.

Predicted Degradation Products and Analytical Observations

Based on the predicted degradation pathways, the following table summarizes the expected degradation products and their likely chromatographic behavior relative to the parent compound, this compound.

| Degradation Pathway | Predicted Degradation Product(s) | Expected Relative Retention Time (RRT) |

| Hydrolysis | 4-Nitrobenzoic Acid | < 1.0 (more polar) |

| Cyclopentanol | << 1.0 (very polar, may not be retained) | |

| Photodegradation | 4-Nitrobenzoic Acid, Cyclopentanol, and potentially other minor products | Variable |

| Oxidative Degradation | Potentially hydroxylated or carbonylated derivatives of the cyclopentyl ring | > 1.0 or < 1.0 depending on the modification |

Conclusion

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and photolysis. A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating HPLC method, is essential for a comprehensive understanding of its degradation profile. The methodologies and predictive analyses presented in this guide provide a solid foundation for researchers to confidently assess the stability of this molecule and to develop stable and safe pharmaceutical products.

References

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

MDPI. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. Retrieved from [Link]

-

Applied and Environmental Microbiology. (1978). Kinetics of biodegradation of p-nitrobenzoate and inhibition by benzoate in a pseudomonad. Retrieved from [Link]

-

RSC Publishing. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

-

Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

Scribd. Hydrolysis Kinetics of Benzoate Esters. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1995). Photochemical dissociation of p-nitrobenzyl sulfonate esters via an intramolecular electron transfer. Retrieved from [Link]

-

LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Kymanox. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResearchGate. (2007). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Retrieved from [Link]

-

Ardena. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

National Institutes of Health. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

-

ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

-

PubChem. 1-Cyclopentyl-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2014). 326 - K1 Kinetics of Ester Hydrolysis. Retrieved from [Link]

-

International Journal of PharmTech Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Scribd. Forced Degradation Studies Guide. Retrieved from [Link]

-

Solubility of Things. Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. 4-Nitrobenzoate. Retrieved from [Link]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. scribd.com [scribd.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical dissociation of p-nitrobenzyl sulfonate esters via an intramolecular electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijtsrd.com [ijtsrd.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

- 11. onyxipca.com [onyxipca.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Cyclopentyl 4-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of Cyclopentyl 4-nitrobenzoate. While a public crystallographic information file (CIF) for this compound is not available at the time of this writing, this guide will leverage the known crystal structure of a close analogue, Methyl 4-nitrobenzoate, as a case study. This approach allows for a detailed exploration of the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data analysis and the interpretation of molecular and supramolecular features. The principles and techniques discussed herein are directly applicable to the title compound and are intended to provide researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of similar small organic molecules.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is of paramount importance. This arrangement, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. This compound, an ester of cyclopentanol and 4-nitrobenzoic acid, serves as a pertinent example of a small organic molecule where a thorough understanding of its solid-state structure is crucial for predicting its behavior and potential applications.

The 4-nitrobenzoate moiety is a common functional group in medicinal chemistry and materials science, often imparting specific electronic and intermolecular interaction capabilities. The cyclopentyl group, on the other hand, introduces a degree of conformational flexibility and lipophilicity. The interplay between these two fragments in a crystalline lattice gives rise to a unique supramolecular architecture stabilized by a network of non-covalent interactions.

This guide will delineate the complete process of crystal structure analysis, providing both the "how" and the "why" behind each step. We will begin with the synthesis and crystallization of the target compound, followed by a detailed exposition of single-crystal X-ray diffraction techniques. Finally, using Methyl 4-nitrobenzoate as a representative model, we will delve into the intricacies of its molecular geometry and intermolecular interactions, offering insights that can be extrapolated to this compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the esterification of 4-nitrobenzoic acid with cyclopentanol. A common procedure is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq.) and cyclopentanol (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.) to the solution.

-

Coupling Agent: Cool the mixture in an ice bath (0 °C) and add a solution of DCC (1.1 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates out. Filter the reaction mixture to remove the DCU.

-

Purification: The filtrate is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, eventually leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound's solution, gradually inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.

For this compound, a likely starting point would be slow evaporation from a solvent such as ethanol, acetone, or a mixture of ethyl acetate and hexane[1].

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

SC-XRD is the definitive technique for determining the crystal structure of a molecule. It relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice[2].

The SC-XRD Workflow

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: Experimental workflow for crystal structure analysis.

3.1.1. Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-ray beams.

3.1.2. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are related to the electron density distribution in the unit cell. The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are not directly measured. Computational methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial model of the crystal structure. This is typically done using software like SHELXT.

The initial model is then refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL. During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by the R-factor (or residual factor), which should ideally be below 5% for a well-determined small molecule structure.

Crystal Structure Analysis: A Case Study of Methyl 4-nitrobenzoate